(1S,3R,8R,10R,11R,12R,17R)-5-(hydroxymethyl)-12,16,16-trimethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one
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Overview
Description
(1S,3R,8R,10R,11R,12R,17R)-5-(hydroxymethyl)-12,16,16-trimethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one is a diterpenoid lactone compound derived from the plant Euphorbia fischeriana Steud. It is known for its complex molecular structure and significant biological activities, particularly in the field of cancer research . The molecular formula of this compound is C20H26O5, and it has a molecular weight of 346.417 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R,8R,10R,11R,12R,17R)-5-(hydroxymethyl)-12,16,16-trimethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one typically involves a series of cyclization and bromination reactions. One method involves using Jolkinolide A as a starting material, followed by a ring-forming reaction on a double bond at the C1 position of an epoxy ring . Another approach includes a semisynthesis method that involves cyclization reactions on double bonds .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis involving multiple steps of purification and isolation to achieve the desired compound in sufficient quantities .
Chemical Reactions Analysis
Types of Reactions: (1S,3R,8R,10R,11R,12R,17R)-5-(hydroxymethyl)-12,16,16-trimethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(1S,3R,8R,10R,11R,12R,17R)-5-(hydroxymethyl)-12,16,16-trimethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactions.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Mechanism of Action
(1S,3R,8R,10R,11R,12R,17R)-5-(hydroxymethyl)-12,16,16-trimethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one exerts its effects primarily by inhibiting the JAK/STAT3 signaling pathway. It targets the JAK family kinases (JAK1, JAK2, and TYK2) by inducing dimerization through covalent cross-linking. This inactivation of JAKs prevents the phosphorylation and activation of STAT3, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
17-Acetoxyjolkinolide B: Another diterpenoid from Euphorbia fischeriana, known for its ability to inhibit IκB kinase and induce apoptosis in tumor cells.
Uniqueness: this compound is unique due to its specific inhibition of the JAK/STAT3 pathway, which is crucial for the development and progression of various cancers. Its ability to covalently modify JAKs and induce apoptosis makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,3R,8R,10R,11R,12R,17R)-5-(hydroxymethyl)-12,16,16-trimethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one |
InChI |
InChI=1S/C20H26O5/c1-17(2)6-4-7-18(3)11(17)5-8-19-13(18)15-20(24-15)12(14(19)23-19)10(9-21)16(22)25-20/h11,13-15,21H,4-9H2,1-3H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 |
InChI Key |
ORPHDWFMIUUKJM-MCDHERAVSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2[C@@H]5[C@@]6(O5)C(=C(C(=O)O6)CO)[C@H]3O4)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2C5C6(O5)C(=C(C(=O)O6)CO)C3O4)C)C |
Synonyms |
17-HJ-B 17-hydroxyjolkinolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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